molecular formula C5H6ClN3O B12955611 (5-Amino-2-chloropyrimidin-4-yl)methanol

(5-Amino-2-chloropyrimidin-4-yl)methanol

Cat. No.: B12955611
M. Wt: 159.57 g/mol
InChI Key: IYGQLYOIIWQQKO-UHFFFAOYSA-N
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Description

Significance of Functionalized Pyrimidine (B1678525) Scaffolds in Advanced Organic Synthesis

Functionalized pyrimidines are critical building blocks in the synthesis of a vast array of complex organic molecules. growingscience.com Their utility stems from the ability to introduce various substituents onto the pyrimidine ring, which can modulate the molecule's electronic properties, solubility, and steric profile. rsc.org This versatility has made them indispensable in several areas:

Medicinal Chemistry: The pyrimidine scaffold is a common feature in many approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. scispace.comijpsjournal.com The ability to functionalize the pyrimidine ring at multiple positions allows for the fine-tuning of a compound's interaction with biological targets, a key aspect of rational drug design. scispace.com For instance, aminopyrimidines are known to be crucial for the development of kinase inhibitors in cancer therapy. scispace.com

Materials Science: Pyrimidine derivatives are also being explored for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The electron-deficient nature of the pyrimidine ring can be harnessed to create materials with specific photophysical and electronic properties.

Agrochemicals: The structural diversity of pyrimidines has also been exploited in the development of herbicides and insecticides.

The synthesis of polysubstituted pyrimidines is an active area of research, with numerous methods being developed to achieve regioselective functionalization. organic-chemistry.org These methods often involve the condensation of 1,3-dicarbonyl compounds with amidines or the modification of pre-existing pyrimidine rings. nih.govorganic-chemistry.org

Contextual Placement of (5-Amino-2-chloropyrimidin-4-yl)methanol within Contemporary Heterocyclic Chemistry

The compound this compound possesses a unique combination of functional groups on the pyrimidine core: an amino group at C5, a chloro group at C2, and a hydroxymethyl group at C4. Each of these substituents imparts specific reactivity to the molecule, making it a potentially valuable intermediate in organic synthesis.

The chloro group at the 2-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups.

The amino group at the 5-position can act as a nucleophile or be modified to introduce other functionalities. Its presence can also influence the electronic properties of the pyrimidine ring.

The hydroxymethyl group at the 4-position can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions.

Scope and Research Trajectories Pertaining to this compound

Given the lack of specific studies on this compound, its research trajectories can be inferred from the known chemistry of related functionalized pyrimidines.

Potential areas of investigation include:

Synthesis of Novel Bioactive Molecules: The compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, leveraging the 2-chloro and 5-amino functionalities for targeted modifications. The hydroxymethyl group could be used to improve solubility or to introduce a linking moiety for conjugation to other molecules.

Development of New Synthetic Methodologies: Research could focus on the selective functionalization of the three different reactive sites on the molecule, developing new synthetic protocols for creating diverse libraries of pyrimidine derivatives.

Materials Science Applications: The electronic properties of this compound and its derivatives could be investigated for their potential use in organic electronics.

The exploration of this particular pyrimidine derivative holds promise for advancing our understanding of structure-activity relationships in medicinal chemistry and for the discovery of new functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAvailability
This compoundC₅H₆ClN₃O159.57Not FoundResearch Chemical
(4-Amino-2-chloropyrimidin-5-yl)methanolC₅H₆ClN₃O159.57857427-28-2Commercially Available fishersci.com
(2-Chloropyrimidin-4-yl)methanolC₅H₅ClN₂O144.5634953-87-2Commercially Available sigmaaldrich.com
(5-Amino-2-chloropyridin-4-yl)methanolC₆H₇ClN₂O158.591227583-24-5Commercially Available bldpharm.com

Note: Data for this compound is predicted based on its structure, as experimental data is not widely available.

Table 2: Spectroscopic Data of a Related Isomer, (4-Amino-2-methylpyrimidin-5-yl)methanol

Spectroscopic DataValues
¹H NMR (DMSO-d₆, δ, ppm) 10.1 (s, 1H, OH), 7.85 (s, 1H, H-6), 6.5 (s, 2H, NH₂), 4.3 (s, 2H, CH₂), 2.3 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ, ppm) 165.1, 161.2, 156.9, 111.9, 55.4, 24.8
IR (KBr, cm⁻¹) 3410, 3320, 3100, 1640, 1580, 1450, 1020

Source: Data corresponds to (4-Amino-2-methylpyrimidin-5-yl)methanol, a structurally related compound, to provide a contextual reference. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

(5-amino-2-chloropyrimidin-4-yl)methanol

InChI

InChI=1S/C5H6ClN3O/c6-5-8-1-3(7)4(2-10)9-5/h1,10H,2,7H2

InChI Key

IYGQLYOIIWQQKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)CO)N

Origin of Product

United States

Synthetic Methodologies for 5 Amino 2 Chloropyrimidin 4 Yl Methanol and Its Direct Precursors

Convergent and Divergent Synthetic Pathways

The construction of the target molecule can be approached through either convergent or divergent strategies. A convergent synthesis would involve preparing key substituted pyrimidine (B1678525) fragments separately and then combining them. More commonly, a divergent approach is employed, starting from a simpler, common pyrimidine intermediate which is then elaborated through a series of reactions to introduce the desired functional groups.

A prevalent strategy for synthesizing complex pyrimidines involves the stepwise functionalization of a simpler, readily available pyrimidine derivative. This approach allows for the controlled introduction of substituents at specific positions on the heterocyclic core.

For the target compound, a logical starting point could be a di-substituted pyrimidine, such as 2,4-dichloropyrimidine (B19661) or a 5-nitropyrimidine (B80762) derivative. The synthesis of various 2-aminopyrimidine (B69317) derivatives, for example, has been demonstrated starting from 2-amino-4,6-dichloropyrimidine (B145751), where the chloro groups are displaced by various amines. mdpi.com Similarly, microwave-assisted synthesis has been used to create 2-amino-4-chloro-pyrimidine derivatives from 2-amino-4-chloro-pyrimidine and various amines. nih.gov

A plausible pathway could commence with a precursor like 2-chloro-4-hydroxypyrimidine-5-carbonitrile. The synthesis would then involve the sequential introduction of the required groups: reduction of the nitrile to an aminomethyl group (which would later be converted to the target amine), or direct amination, followed by the reduction of a carboxyl or ester group at the 4-position to the hydroxymethyl group. The synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine often starts from simpler materials and involves generating the aminomethyl side chain through methods like the hydrogenation of a nitrile group. google.com

The formation of the pyrimidine ring itself relies on the condensation of common acyclic building blocks. Fine chemical synthesis often employs fundamental molecules that can be cyclized to form the desired heterocyclic core. wikipedia.org

Key building blocks for pyrimidines include β-dicarbonyl compounds, ureas, thioureas, and amidines. For instance, the pyrimidine nucleus can be constructed through the reaction of formamide (B127407) and acetamide (B32628) with reagents like phosgene. googleapis.com The synthesis of 5-aminopyrazoles, a related heterocyclic system, frequently involves the condensation of β-ketonitriles with hydrazines, highlighting a general strategy of using nitrile-containing precursors for the introduction of an amino group upon cyclization. beilstein-journals.org

The reagents used in the subsequent functionalization steps are standard in organic synthesis. Chlorinating agents are crucial for introducing the 2-chloro substituent, while various aminating and reducing agents are needed to install the 5-amino and 4-hydroxymethyl groups, respectively.

Reagent TypeExamplesApplication in Synthesis
Chlorinating Agents Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂), Sulfuryl chloride (SO₂Cl₂)Conversion of pyrimidin-2-ones to 2-chloropyrimidines googleapis.comgoogle.com
Aminating Agents Ammonia, Substituted amines, Sodium azide (B81097) (followed by reduction)Introduction of amino groups via nucleophilic substitution or from precursors nih.govresearchgate.net
Reducing Agents Sodium borohydride (B1222165) (NaBH₄), Catalytic Hydrogenation (e.g., H₂/Pd, Pt)Reduction of esters, aldehydes, or nitriles to form hydroxymethyl or amino groups chegg.comgoogle.com
Cyclization Precursors Malononitrile (B47326), Acrylonitrile, β-alkoxypropionitrilesFormation of the core pyrimidine ring structure google.com

The data in this table is interactive. Users can sort and filter the information based on reagent type and application.

Key Synthetic Transformations in Target Compound Formation

The synthesis of (5-Amino-2-chloropyrimidin-4-yl)methanol requires three key transformations on the pyrimidine ring: amination at C5, chlorination at C2, and hydroxymethylation at C4. The order and method of these transformations are critical for a successful synthesis.

Introducing an amino group at the C5 position of the pyrimidine ring can be challenging due to the electron-deficient nature of the ring. Direct amination is often not feasible. A common and effective strategy involves the nitration of the C5 position, followed by the reduction of the nitro group to an amine.

Alternatively, the pyrimidine ring can be constructed from a precursor that already contains a nitrogen functionality at the position that will become C5. For example, using a malononitrile derivative in a ring-closing condensation can result in a pyrimidine with a 5-cyano group, which can then be converted to an amino group, or more commonly, a 5-aminopyrimidine (B1217817) is formed directly. The synthesis of 5-aminopyrazoles often utilizes the reaction of β-ketonitriles with hydrazines, where the amino group is derived from the cyclization of a hydrazone intermediate onto a nitrile group. beilstein-journals.org

MethodReagentsIntermediateNotes
Nitration/Reduction Nitrating agent (e.g., HNO₃/H₂SO₄), then reducing agent (e.g., SnCl₂/HCl, H₂/Pd)5-NitropyrimidineA classic and widely used method for introducing amino groups to aromatic systems.
From Cyano Precursor Ring closure with a malononitrile derivative5-CyanopyrimidineThe cyano group can be hydrolyzed and subjected to a Curtius or Hofmann rearrangement, or reduced to an aminomethyl group.
Direct Ring Synthesis Condensation of a three-carbon unit with an amidine5-AminopyrimidineThe amino group is incorporated from the start of the ring synthesis. researchgate.net

This interactive table summarizes common strategies for introducing a 5-amino group onto a pyrimidine ring.

The introduction of a chlorine atom at the C2 position is typically achieved by the chlorination of a corresponding pyrimidin-2-one or 2-hydroxypyrimidine (B189755) precursor. These tautomeric forms exist predominantly as the pyrimidinone. thieme-connect.de

The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), often used with or without a tertiary amine base like N,N-dimethylaniline. Other chlorinating agents such as thionyl chloride (SOCl₂) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ can also be employed. These reagents readily convert the C=O group of the pyrimidinone into a C-Cl bond. This reaction is a cornerstone in the synthesis of many chlorinated pyrimidine intermediates. google.comresearchgate.netthieme.de A patent describes the synthesis of 2-chloro-4-substituted pyrimidines from 2-methylthio-4-substituted pyrimidines via a chlorination step using reagents like phosphorus oxychloride or thionyl chloride. google.com

PrecursorReagent(s)ProductReference
Pyrimidin-2-onePOCl₃2-Chloropyrimidine researchgate.net
2-HydroxypyrimidinePCl₅ / POCl₃2-ChloropyrimidineGeneral Method
2-MethylthiopyrimidineSO₂Cl₂2-Chloropyrimidine google.com

This interactive table outlines key chlorination methods for pyrimidine systems.

The introduction of a hydroxymethyl (-CH₂OH) group at the C4 position of the pyrimidine ring is generally accomplished through the reduction of a corresponding C4-carbonyl compound.

A common synthetic route involves the initial synthesis of a pyrimidine with a carboxylic acid or ester group at the 4-position. This is often achieved during the initial ring-forming condensation reaction. For example, cyclocondensation with a derivative of ethyl acetoacetate (B1235776) can install an ester group. This ester function can then be selectively reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), to yield the 4-hydroxymethylpyrimidine. chegg.com

Another potential route is the formylation of the 4-position followed by reduction. While direct hydroxymethylation is rare, the conversion of other functional groups provides a reliable pathway. For instance, a patent describes the synthesis of 2-methyl-4-amino-5-alkoxymethylpyrimidines, which can be subsequently aminated to form 2-methyl-4-amino-5-aminomethylpyrimidine, indicating that the introduction and manipulation of such side chains are established processes. google.com

Precursor Functional Group at C4Reagent(s) for ReductionProduct Functional Group at C4Notes
Carboxylic Acid (-COOH)LiAlH₄, BH₃·THFHydroxymethyl (-CH₂OH)Requires a strong reducing agent.
Ester (-COOR)LiAlH₄, NaBH₄ (in some cases)Hydroxymethyl (-CH₂OH)A very common and reliable transformation.
Aldehyde (-CHO)NaBH₄, H₂/CatalystHydroxymethyl (-CH₂OH)A mild reduction is sufficient.

This interactive table details methods for obtaining the 4-hydroxymethyl group on a pyrimidine ring.

Optimization of Reaction Conditions and Process Efficiency

The choice of solvent is a critical factor in the synthesis of pyrimidine derivatives, influencing reactant solubility, reaction rates, and in some cases, the product distribution. In the synthesis of precursors to this compound, various organic solvents are employed, and their polarity can significantly affect the outcome.

For instance, in microwave-assisted reactions for N-alkylation or amination of pyrimidine cores, which are analogous to steps in forming substituted aminopyrimidines, the solvent choice is crucial. A study on the synthesis of N,N′-disubstituted formamidines, key intermediates for related heterocyclic systems, demonstrated that polar aprotic solvents like THF and toluene (B28343) provided significantly higher yields compared to protic solvents like methanol (B129727) or the polar aprotic acetonitrile. nih.govacs.org This suggests that for nucleophilic substitution reactions on the chloropyrimidine ring, solvent polarity and its ability to mediate the transition state are key.

Below is a data table illustrating typical solvent effects on the yield of a model formamidine (B1211174) synthesis, which is a reaction type relevant to the preparation of pyrimidine intermediates. nih.govacs.org

Table 1: Effect of Solvent on the Yield of a Model Formamidine Synthesis under Microwave Conditions

Entry Solvent Temperature (°C) Time (min) Yield (%)
1 Methanol (MeOH) 70 30 4
2 Methanol (MeOH) 140 30 47
3 Acetonitrile (ACN) 140 10 71
4 Tetrahydrofuran (THF) 140 10 92
5 Toluene 140 10 92

This table is based on data from the synthesis of related heterocyclic compounds to illustrate solvent effects. nih.govacs.org

Temperature is a key parameter that governs reaction kinetics. In the synthesis of pyrimidine derivatives, including those related to this compound, elevated temperatures are often required to drive reactions to completion, especially for nucleophilic aromatic substitution on the electron-deficient pyrimidine ring. Microwave-assisted synthesis has emerged as a powerful tool, allowing for rapid heating to high temperatures, which can significantly reduce reaction times from hours to minutes. nih.gov For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully performed at temperatures between 120–140 °C using microwave irradiation. nih.gov

The effect of temperature is demonstrated in the optimization data for a model N-alkylation reaction on an imidazo[1,2-a]pyrimidinone core, a related heterocyclic system.

Table 2: Influence of Temperature on a Model N-Alkylation Reaction Yield under Microwave Irradiation

Entry Solvent Temperature (°C) Time (min) Yield (%)
1 DMF 160 15 35
2 DMF 120 15 55
3 DMF 100 15 86
4 DMF 60 60 80

This table is based on data from the synthesis of related heterocyclic compounds to illustrate temperature effects. rsc.org

Pressure is a less commonly varied parameter in standard laboratory synthesis of pyrimidines but can be a factor in industrial-scale processes or when dealing with gaseous reagents. For reactions in sealed vessels, especially under microwave heating, the autogenous pressure generated can influence reaction rates and prevent the boiling of low-boiling point solvents at high temperatures.

Catalysts play a vital role in many synthetic routes toward functionalized pyrimidines by lowering the activation energy and improving selectivity. For the synthesis of this compound precursors, various types of catalysts can be considered.

Acid/Base Catalysis : The condensation reactions to form the pyrimidine ring often utilize acid or base catalysis. For example, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a fused ring structure concept, can be achieved through the condensation of α,β-unsaturated ketones with aminopyrimidines in glacial acetic acid. nih.gov

Metal Catalysis : Palladium-catalyzed cross-coupling reactions are instrumental for introducing functional groups onto the pyrimidine ring, though they are more relevant for analogues where the chloro- or amino- groups are installed via C-C or C-N bond formation. For the reduction of the C5-formyl group to the C5-methanol group, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or other metal hydrides would be a standard and efficient method.

Organocatalysis : The use of small organic molecules as catalysts is a growing area in green chemistry. For multicomponent reactions leading to pyrimidine-like structures, organocatalysts such as L-proline have been shown to be effective. researchgate.net

Phase Transfer Catalysts : In chlorination steps, such as the conversion of a dihydroxypyrimidine to a dichloropyrimidine using phosphoryl chloride (POCl₃), quaternary ammonium (B1175870) salts can be used as phase transfer catalysts to improve efficiency and selectivity.

The optimization of catalyst loading is crucial to balance reaction rate and cost. While specific data for the target compound is proprietary, studies on related syntheses show that catalyst loading is a key parameter to be optimized for maximizing yield and minimizing cost and waste.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for creating sustainable and environmentally benign processes. This involves the use of safer solvents, minimizing waste, and maximizing the incorporation of starting materials into the final product.

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. Solvent-free, or solid-state, reactions offer a compelling alternative.

Mechanochemical methods, which use mechanical energy (e.g., grinding or milling) to induce chemical reactions, are a prime example of solvent-free synthesis. researchgate.net These techniques can lead to higher yields, shorter reaction times, and easier product isolation. Another approach is to conduct reactions by simply heating the neat mixture of reactants, often in the presence of a base. For instance, the synthesis of 2-aminopyrimidine derivatives has been achieved by heating 2-amino-4,6-dichloropyrimidine with various amines and triethylamine (B128534) under solvent-free conditions at 80–90 °C. This method avoids the need for a solvent and simplifies workup, as the product often precipitates upon the addition of water.

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.govprimescholars.com Reactions with high atom economy, such as additions and rearrangements, are preferred over those with low atom economy, like substitutions and eliminations, which inherently generate byproducts. nih.gov

The synthesis of this compound likely involves steps with varying degrees of atom economy.

Ring Formation : Multicomponent reactions that assemble the pyrimidine ring from smaller building blocks can be designed to have high atom economy. For example, an iridium-catalyzed synthesis of pyrimidines from amidines and alcohols liberates only water and hydrogen gas as byproducts. acs.org

Chlorination : The conversion of a hydroxyl group to a chlorine atom using reagents like POCl₃ has poor atom economy, generating significant phosphorus-based waste.

Reduction : The final step, the reduction of a C5-aldehyde or ester to the alcohol, can be highly atom-economical if catalytic hydrogenation (H₂) is used. In contrast, using stoichiometric metal hydride reagents like sodium borohydride (NaBH₄) results in lower atom economy due to the generation of borate (B1201080) salts as byproducts.

Chemical Reactivity and Transformations of 5 Amino 2 Chloropyrimidin 4 Yl Methanol

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine core of (5-Amino-2-chloropyrimidin-4-yl)methanol is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is central to its reactivity, particularly its susceptibility to nucleophilic attack.

The chlorine atom at the C2 position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This is a consequence of the electron-withdrawing nature of the ring nitrogens, which stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comgcwgandhinagar.com

The 2-chloro group can be displaced by a variety of nucleophiles. While direct experimental data on this compound is limited, the reactivity can be inferred from studies on analogous 2-chloropyrimidines and related heterocyclic halides.

Commonly employed nucleophiles include:

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines readily react with 2-chloropyrimidines to form the corresponding 2-amino-substituted pyrimidines. researchgate.netmdpi.com These reactions are often facilitated by heat or microwave irradiation. researchgate.net

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloride to form 2-alkoxy or 2-aryloxy pyrimidines. Such reactions may be carried out in the corresponding alcohol as the solvent, often in the presence of a base. nih.gov

Sulfur Nucleophiles: Thiolates are also effective nucleophiles for the substitution of the 2-chloro group, leading to the formation of 2-thioether derivatives.

The table below summarizes the expected reactivity of the 2-chloro position with various nucleophiles, based on known reactions of similar pyrimidine systems.

Nucleophile CategorySpecific ExampleExpected Product
Nitrogen NucleophilesEthylamine(5-Amino-2-(ethylamino)pyrimidin-4-yl)methanol
Piperidine(5-Amino-2-(piperidin-1-yl)pyrimidin-4-yl)methanol
Oxygen NucleophilesSodium Methoxide(5-Amino-2-methoxypyrimidin-4-yl)methanol
Sodium Phenoxide(5-Amino-2-phenoxypyrimidin-4-yl)methanol
Sulfur NucleophilesSodium Thiophenolate(5-Amino-2-(phenylthio)pyrimidin-4-yl)methanol

In pyrimidine systems, nucleophilic aromatic substitution preferentially occurs at the 2, 4, and 6 positions, as these are activated by the ring nitrogens. slideshare.net For this compound, the 2-position is the primary site for SNAr due to the presence of the chloro leaving group.

The regioselectivity of SNAr reactions on substituted pyrimidines is a well-studied phenomenon. The stability of the intermediate Meisenheimer complex is a key determinant. Attack at the 2- or 4-position allows for the delocalization of the negative charge onto the electronegative nitrogen atoms, which is a stabilizing factor. stackexchange.com In the case of 2-chloropyrimidines, the attack of a nucleophile at the C2 position leads to a resonance-stabilized intermediate, facilitating the displacement of the chloride ion. It is noteworthy that 2-chloropyridine (B119429) is significantly less reactive towards nucleophiles than 2-chloropyrimidine, highlighting the activating effect of the second nitrogen atom in the pyrimidine ring. researchgate.net

The mechanism of SNAr reactions on pyrimidines generally proceeds through a two-step addition-elimination pathway. youtube.com The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group to form a tetrahedral Meisenheimer complex. The second step is the rapid elimination of the leaving group to restore the aromaticity of the ring.

The reaction rate can be influenced by catalysis. While acid catalysis is not common for SNAr reactions with amine nucleophiles (as it would protonate the amine, reducing its nucleophilicity), base catalysis can play a role, particularly when the nucleophile is weakly acidic (e.g., an alcohol or thiol). The base can deprotonate the nucleophile, increasing its nucleophilicity and thus accelerating the reaction. In reactions with amines, an excess of the amine itself can act as a base to neutralize the HCl produced. chemguide.co.uk

The 5-amino group on the pyrimidine ring is a nucleophilic center and can undergo reactions typical of aromatic amines, such as acylation and sulfonylation.

The amino group of this compound can be acylated using acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. youtube.comlibretexts.org Similarly, sulfonylation can be achieved with sulfonyl chlorides to yield the corresponding sulfonamides. organic-chemistry.org

The reactivity of the amino group can be influenced by the electronic effects of the pyrimidine ring. The electron-withdrawing nature of the ring may slightly decrease the nucleophilicity of the amino group compared to aniline, but it is generally still reactive enough for these transformations.

The table below outlines representative acylation and sulfonylation reactions that the 5-amino group is expected to undergo.

Reaction TypeReagentBaseExpected Product
AcylationAcetyl ChloridePyridineN-(2-Chloro-4-(hydroxymethyl)pyrimidin-5-yl)acetamide
Benzoyl ChlorideTriethylamineN-(2-Chloro-4-(hydroxymethyl)pyrimidin-5-yl)benzamide
SulfonylationBenzenesulfonyl ChloridePyridineN-(2-Chloro-4-(hydroxymethyl)pyrimidin-5-yl)benzenesulfonamide
p-Toluenesulfonyl ChlorideTriethylamineN-(2-Chloro-4-(hydroxymethyl)pyrimidin-5-yl)-4-methylbenzenesulfonamide

Modifications of the 4-Hydroxymethyl Group

The primary alcohol functionality of the 4-hydroxymethyl group offers a versatile site for a range of transformations, including oxidation, esterification, etherification, and halogenation.

The 4-hydroxymethyl group can be oxidized to afford the corresponding aldehyde (5-amino-2-chloro-4-formylpyrimidine) and further to the carboxylic acid (5-amino-2-chloro-4-pyrimidinecarboxylic acid). A variety of oxidizing agents can be employed for this transformation.

Mild oxidizing agents such as manganese dioxide (MnO2) are typically effective for the selective oxidation of benzylic and allylic alcohols to aldehydes. For the subsequent oxidation of the aldehyde to a carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid could be used, though care must be taken to avoid over-oxidation or degradation of the electron-rich amino-substituted pyrimidine ring. The synthesis of related compounds like 2-amino-4-chloropyrimidine-5-carboxamide (B13665657) from precursors involving a formyl group demonstrates the viability of such oxidized intermediates.

Table 2: Oxidation Products of the 4-Hydroxymethyl Group

Oxidation State Product Name Potential Reagents
Aldehyde (5-Amino-2-chloro-4-formylpyrimidine) MnO2, PCC, DMP
Carboxylic Acid (5-Amino-2-chloro-4-pyrimidinecarboxylic acid) KMnO4, Jones Reagent (CrO3/H2SO4)

The hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The classic Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis (such as H2SO4 or p-TsOH) with removal of water, is a common method. masterorganicchemistry.com Given the presence of the basic amino group, it may be preferable to use milder, non-acidic conditions, such as reacting the alcohol with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or triethylamine.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a halide from an alkyl halide (R-X) in an SN2 reaction. numberanalytics.com Alternative one-pot procedures for the etherification of pyrimidinones (B12756618) using reagents like BOP (1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and a base like cesium carbonate (Cs2CO3) have been reported, which could be applicable to this substrate. nih.gov

The hydroxyl group can be substituted by a halogen atom to produce a reactive 4-(halomethyl)pyrimidine derivative. This is a standard transformation for primary alcohols. Reaction with thionyl chloride (SOCl2) is a common method for converting the alcohol to the corresponding chloride (4-(chloromethyl)-5-amino-2-chloropyrimidine). Similarly, phosphorus tribromide (PBr3) can be used to synthesize the bromide analogue. These halomethyl derivatives are valuable intermediates for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The dehydration of a hydroxymethyl group on an aromatic ring is not a common transformation and typically requires harsh conditions. Standard acid-catalyzed dehydration of alcohols proceeds via a carbocation intermediate to form an alkene. youtube.comyoutube.com For this compound, this would lead to a highly reactive quinone methide-like intermediate, which would likely be unstable and prone to polymerization.

In some cases, dehydration of hydroxyalkyl-substituted heteroaromatics can be achieved at high temperatures in the presence of a catalyst. For example, hydroxyethyl-substituted pyridines can be dehydrated to vinylpyridines. google.com However, the direct dehydration of the hydroxymethyl group to a methyl group is not a feasible one-step process and would require a two-step reduction sequence (e.g., conversion to a halomethyl group followed by reductive dehalogenation). The aromatization of intermediates formed during certain biosynthetic pathways can involve a dehydration step to generate a stable pyridine ring. nih.gov

Redox Chemistry of the Compound

The redox chemistry of this compound is characterized by the susceptibility of the C-Cl bond to reduction and the pyrimidine ring and its substituents to both reduction and oxidation under specific conditions.

Reductive Dehalogenation of the 2-Chloro Group

The removal of the chlorine atom at the 2-position of the pyrimidine ring is a synthetically important transformation. This reductive dehalogenation can be achieved through various catalytic and chemical methods. A common and efficient method involves palladium-catalyzed hydrodechlorination. For instance, chloroarenes, a class of compounds that includes 2-chloropyrimidines, can be effectively reduced using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium(II) acetate (B1210297) catalyst. msu.edu This reaction proceeds under mild, room-temperature conditions and demonstrates tolerance to a variety of functional groups, including amines, which is pertinent to the structure of this compound. msu.edu

The general mechanism for palladium-catalyzed dehalogenation involves the oxidative addition of the chloro-compound to a low-valent palladium species, followed by hydride transfer and reductive elimination to yield the dehalogenated product and regenerate the palladium catalyst. The presence of the amino and hydroxymethyl groups on the pyrimidine ring can influence the reactivity of the C-Cl bond, potentially affecting reaction rates and catalyst efficiency.

ReactantCatalyst SystemProductReference
ChloroarenesPd(OAc)₂ / PMHS / KFArenes msu.edu

Other Reductive Transformations

Beyond dehalogenation, the pyrimidine ring itself can undergo reduction under more forcing conditions. Catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium can lead to the saturation of the heterocyclic ring, yielding dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. The specific products formed are dependent on the reaction conditions, including the catalyst, solvent, temperature, and pressure. The amino and hydroxymethyl substituents can direct the regioselectivity of the reduction and influence the stability of the resulting products.

Oxidative Pathways

The aminopyrimidine moiety in this compound is susceptible to oxidation. The amino group, being electron-rich, can be a primary site for oxidative modification. Studies on substituted 5-aminopyrimidines have explored their antioxidant activity, which involves their ability to scavenge reactive oxygen species. nih.gov This suggests that under oxidative stress, the amino group could be oxidized, potentially leading to the formation of nitroso, nitro, or dimeric azo compounds.

Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The specific oxidant used will determine the extent of the oxidation. Mild oxidizing agents would favor the formation of the corresponding aldehyde, (5-Amino-2-chloropyrimidin-4-yl)carbaldehyde, while stronger oxidants could lead to the formation of 5-Amino-2-chloropyrimidine-4-carboxylic acid. The degradation of pyrimidine analogs can proceed through various oxidative pathways, often initiated by enzymatic or chemical oxidation. nih.gov

Photochemical Reactivity and Degradation Pathways

The interaction of this compound with light, particularly in the ultraviolet (UV) range, can induce specific chemical reactions, leading to its degradation. The primary photochemical event is often the cleavage of the carbon-chlorine bond.

Photoinduced C-Cl Bond Cleavage

The C-Cl bond in 2-chloropyrimidines is known to be susceptible to photolytic cleavage. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. In this excited state, the C-Cl bond can break either homolytically or heterolytically.

Homolytic cleavage results in the formation of a pyrimidinyl radical and a chlorine radical. This process is often favored in non-polar solvents.

Heterolytic cleavage leads to the formation of a pyrimidinyl cation and a chloride ion. This pathway is more common in polar, protic solvents like water.

The quantum yield of these processes, which is a measure of the efficiency of the photochemical reaction, is dependent on the wavelength of the incident light and the specific substituents on the pyrimidine ring. The amino and hydroxymethyl groups can influence the energy levels of the excited states and thus the preferred cleavage pathway.

Formation of Photoproducts

The reactive intermediates generated from the photoinduced C-Cl bond cleavage can undergo further reactions to form stable photoproducts. In aqueous solutions, the primary photoproduct is often the corresponding hydroxypyrimidine, formed by the reaction of the pyrimidinyl cation with water. In the case of this compound, this would lead to the formation of (5-Amino-2-hydroxy-pyrimidin-4-yl)methanol.

Derivatization and Analogue Synthesis Utilizing 5 Amino 2 Chloropyrimidin 4 Yl Methanol

Role as a Versatile Synthetic Building Block

The inherent reactivity of its functional groups allows (5-Amino-2-chloropyrimidin-4-yl)methanol to serve as a foundational element in the assembly of more complex molecular frameworks, including fused heterocyclic and polycyclic structures.

The amino and chloro functionalities on the pyrimidine (B1678525) ring are suitably positioned for cyclization reactions to form fused heterocyclic systems. For instance, the amino group can act as a nucleophile to displace a suitably positioned leaving group on a side chain, or it can participate in condensation reactions with bifunctional reagents. A common strategy involves the reaction of aminopyrimidines with reagents like triethyl orthoformate, which can lead to the formation of purine (B94841) analogues. nih.gov While direct examples starting from this compound are not extensively documented in publicly available literature, the general synthetic routes for purine synthesis often involve the cyclization of a 5-aminopyrimidine (B1217817) precursor. nih.govnih.govwikipedia.org For example, condensation of a 5-amino-4,6-dichloropyrimidine (B16409) with triethyl orthoformate is a key step in the synthesis of certain purine derivatives. nih.gov This suggests a potential pathway for this compound to be converted into fused systems like pyrimido[4,5-d]pyrimidines or purines.

Another approach to fused systems is through intramolecular cyclization of derivatives. researchgate.net By first modifying the amino or hydroxymethyl group with a chain containing an electrophilic center, subsequent intramolecular reaction can lead to the formation of a new ring fused to the pyrimidine core.

The development of polycyclic structures from this compound can be envisioned through multi-step synthetic sequences. One potential strategy involves the initial formation of a fused heterocyclic system, as described above, followed by further annulation reactions. For example, a synthesized pyrimido[4,5-b]quinoline derivative could undergo further cyclization to create a more complex polycyclic framework. nih.govnih.gov The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group onto an activated ring system, which can then serve as a handle for subsequent ring-forming reactions. nih.gov

Synthesis of Chemically Diverse Pyrimidine Analogues

The functional groups of this compound provide multiple handles for the introduction of chemical diversity, allowing for the systematic exploration of the chemical space around the pyrimidine core.

The primary amino group at the 5-position and the primary hydroxyl group of the 4-hydroxymethyl substituent are readily derivatized through standard organic transformations.

N-Acylation: The amino group can be acylated using a variety of acylating agents, such as acid chlorides or anhydrides, to introduce amide functionalities. researchgate.net This modification can be used to attach a wide range of substituents, influencing the electronic properties and steric profile of the molecule.

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These reactions allow for the introduction of lipophilic or other functionalized side chains.

These derivatizations are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.

The chlorine atom at the 2-position of the pyrimidine ring is a key site for functionalization via nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a wide variety of substituents, including:

Amines: Reaction with primary or secondary amines can introduce substituted amino groups at the 2-position, a common feature in many biologically active pyrimidine derivatives.

Alkoxides and Thiolates: Displacement of the chloride with alkoxides or thiolates can lead to the formation of ethers and thioethers, respectively.

Carbon Nucleophiles: Under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Sonogashira coupling), the chloro group can be replaced with alkyl, aryl, or alkynyl groups, significantly increasing the molecular complexity.

A general representation of these transformations is shown in the table below.

Starting MaterialReagent/ConditionFunctional Group TransformationProduct Class
This compoundR-COCl, BaseN-Acylation of the 5-amino group5-Acylamino-2-chloropyrimidin-4-yl)methanol derivatives
This compoundR-X, BaseO-Alkylation of the 4-hydroxymethyl group(5-Amino-2-chloropyrimidin-4-yl)methoxymethyl ether derivatives
This compoundR¹R²NHNucleophilic substitution of the 2-chloro group2-(Dialkylamino)-5-aminopyrimidin-4-yl)methanol derivatives
This compoundR-B(OH)₂, Pd catalystSuzuki Coupling at the 2-chloro position(5-Amino-2-arylpyrimidin-4-yl)methanol derivatives

Design Principles for Novel Chemical Entities Derived from the Compound

The design of novel chemical entities derived from this compound is often guided by its potential to interact with biological targets, such as protein kinases. The pyrimidine core can act as a scaffold that mimics the adenine (B156593) base of ATP, binding to the hinge region of the kinase active site.

Key design principles include:

Scaffold Hopping and Side Chain Variation: By systematically varying the substituents at the 2-, 4-, and 5-positions, chemists can explore the chemical space around the pyrimidine core to optimize binding affinity and selectivity for a target kinase.

Introduction of Specific Pharmacophoric Features: The amino and hydroxymethyl groups can be used to introduce hydrogen bond donors and acceptors, which are crucial for molecular recognition. The 2-position, after substitution of the chlorine, can be modified with larger, often hydrophobic groups that can occupy specific pockets within the kinase active site.

Conformational Restriction: Intramolecular cyclization to form fused or polycyclic systems can lock the molecule into a more rigid conformation. This can lead to higher binding affinity by reducing the entropic penalty upon binding to a target.

By applying these principles, this compound serves as a valuable starting point for the rational design and synthesis of novel, biologically active molecules.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the initial steps in structural analysis.

¹H NMR Spectroscopy: A hypothetical ¹H NMR spectrum of (5-Amino-2-chloropyrimidin-4-yl)methanol in a common deuterated solvent like DMSO-d₆ would be expected to show distinct signals for each type of proton in the molecule. The aromatic proton on the pyrimidine (B1678525) ring would likely appear as a singlet in the aromatic region of the spectrum. The protons of the aminomethylene (-CH₂OH) group would also produce a characteristic signal, likely a singlet or a triplet if coupled to the hydroxyl proton. The amino (-NH₂) protons would typically appear as a broad singlet, and its chemical shift could vary depending on concentration and temperature. The hydroxyl (-OH) proton would also be present, likely as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals would be expected for each of the five carbon atoms in the molecule. The chemical shifts of these signals would be influenced by their electronic environment. For instance, the carbons bonded to the electronegative chlorine and nitrogen atoms in the pyrimidine ring would be expected to resonate at a lower field (higher ppm) compared to other aromatic carbons. The carbon of the hydroxymethyl group (-CH₂OH) would appear in the aliphatic region of the spectrum.

A hypothetical data table for the expected ¹H and ¹³C NMR signals is presented below.

¹H NMR (Hypothetical Data) ¹³C NMR (Hypothetical Data)
Chemical Shift (δ) ppm Assignment
~8.0H (pyrimidine ring)
~5.5NH₂
~5.0OH
~4.5CH₂

To definitively assign the signals from ¹H and ¹³C NMR and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show a correlation between the hydroxyl proton and the protons of the methylene (B1212753) group, provided the coupling is not completely decoupled by solvent exchange.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methylene group would show a cross-peak with the carbon signal of that same group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for piecing together the molecular structure. For example, the protons of the methylene group would be expected to show correlations to the C4 and C5 carbons of the pyrimidine ring, confirming the position of the methanol (B129727) substituent. The aromatic proton would show correlations to neighboring carbon atoms within the ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula (C₅H₆ClN₃O). Common fragmentation pathways could include the loss of a chlorine atom, a hydroxyl group, or the entire hydroxymethyl group.

High-resolution electron ionization mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a definitive method for confirming the molecular formula of a compound. For this compound, HREI-MS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

LC-MS combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for compounds that are not volatile enough for gas chromatography-mass spectrometry. In an LC-MS analysis of this compound, the compound would first be separated from any impurities on an LC column, and then the mass spectrometer would provide its molecular weight, further confirming its identity. Predicted LC-MS data for a related compound, (5-amino-2-chloropyridin-4-yl)methanol, shows expected adducts such as [M+H]⁺ at m/z 159.03197 and [M+Na]⁺ at m/z 181.01391. Similar adducts would be expected for this compound.

A hypothetical data table for the expected mass spectrometry data is presented below.

Mass Spectrometry Technique Expected Data
EI-MS Molecular Ion (M⁺) peak corresponding to C₅H₆ClN₃O. Characteristic fragment ions.
HREI-MS Exact mass measurement confirming the elemental composition of C₅H₆ClN₃O.
LC-MS A peak at a specific retention time with an associated m/z value for the protonated molecule [M+H]⁺.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful non-destructive techniques employed to probe the molecular structure of this compound. IR spectroscopy provides information about the vibrational modes of functional groups, while UV-Vis spectroscopy reveals details about the electronic transitions within the molecule.

The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The amino (-NH2), hydroxyl (-OH), chloro (-Cl), and pyrimidine ring moieties each exhibit distinct vibrational frequencies. The N-H stretching vibrations of the primary amine are typically observed in the range of 3300-3500 cm⁻¹. The O-H stretching vibration of the hydroxymethyl group is expected to produce a broad absorption band in the region of 3200-3600 cm⁻¹.

The pyrimidine ring itself gives rise to a series of characteristic absorptions. These include C=N and C=C stretching vibrations within the aromatic ring, typically found in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Predicted Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300-3500
Hydroxyl (-OH) O-H Stretch 3200-3600 (broad)
Pyrimidine Ring C=N and C=C Stretch 1400-1600
Methylene (-CH₂) C-H Stretch 2850-2960
Chloro (-Cl) C-Cl Stretch 600-800

UV-Vis spectroscopy of this compound dissolved in a suitable solvent, such as ethanol (B145695) or methanol, provides insights into its electronic structure. The presence of the pyrimidine ring, an aromatic heterocycle, along with the amino and chloro substituents, gives rise to characteristic electronic transitions. These transitions typically include π → π* and n → π* transitions. The π → π* transitions, which are generally of higher energy, are associated with the pyrimidine ring's conjugated system. The n → π* transitions, which are of lower energy, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. The presence of auxochromic groups like the amino group can cause a bathochromic (red) shift in the absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide invaluable information on the molecular conformation of this compound and the nature of the intermolecular interactions that stabilize its crystal structure. While a specific crystal structure for this exact compound is not publicly available, analysis of related aminopyrimidine and chloropyrimidine structures allows for a detailed prediction of its solid-state characteristics. researchgate.netnih.gov

The molecular conformation of this compound is expected to be largely planar with respect to the pyrimidine ring. The bond lengths and angles within the pyrimidine ring will be consistent with its aromatic character, though they may be slightly distorted due to the electronic effects of the substituents. The amino and chloro groups are directly attached to the pyrimidine ring. The hydroxymethyl group, being attached to the ring, will have some rotational freedom around the C-C bond.

Table 2: Predicted Bond Parameters for this compound based on Related Structures

Bond Predicted Bond Length (Å) Bond Angle Predicted Angle (°)
C-Cl ~1.74 N-C-C ~120
C-N (amino) ~1.36 C-C-N (ring) ~120
C-C (ring) ~1.39 C-N-C (ring) ~120
C-O ~1.43 C-C-O ~109.5

The solid-state packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds. The amino group and the hydroxyl group are excellent hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. This would likely result in the formation of robust hydrogen-bonding motifs, such as dimers or extended chains, which are common in related structures like cytosine monohydrate. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of (5-Amino-2-chloropyrimidin-4-yl)methanol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of Frontier Molecular Orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich amino group and the pyrimidine (B1678525) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the electron-deficient sites, likely influenced by the electron-withdrawing chlorine atom, marking the areas susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In an MEP map of this compound, the region around the nitrogen atoms of the amino group and the pyrimidine ring, as well as the oxygen of the methanol (B129727) group, would likely be colored red, indicating their nucleophilic character. The areas around the hydrogen atoms and the chlorine atom would likely exhibit a bluish tint, signifying their electrophilic nature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape of a molecule, including the relative energies of different conformers and the energy barriers between them.

For a molecule with a rotatable bond, such as the C-C bond connecting the methanol group to the pyrimidine ring in this compound, MD simulations can be particularly insightful. These simulations can reveal the preferred orientation of the hydroxymethyl group relative to the pyrimidine ring and the dynamics of its rotation, which can be crucial for its interaction with biological targets or other reactants.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, methods like DFT can be used to calculate:

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the different nuclei in the molecule. These predicted shifts can be compared with experimental data to aid in the assignment of peaks and confirm the molecular structure.

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This spectrum can help in identifying the characteristic vibrational modes associated with the functional groups present, such as the N-H stretches of the amino group, the C-Cl stretch, and the O-H stretch of the methanol group.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amino (N-H)Symmetric Stretch3400
Amino (N-H)Asymmetric Stretch3500
Hydroxyl (O-H)Stretch3300
Carbonyl (C=N)Stretch1650
C-ClStretch750

Reaction Mechanism Elucidation through Computational Modeling

For this compound, computational studies could be employed to explore various potential reactions, such as nucleophilic substitution of the chlorine atom or reactions involving the amino or methanol groups. For instance, modeling the reaction with an electrophile would likely show the initial attack occurring at the amino group or the pyrimidine nitrogen atoms, consistent with the HOMO analysis. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

Applications in Materials Science and Industrial Chemical Synthesis Excluding Pharmaceutical End Products

Role as an Intermediate in the Synthesis of Complex Chemical Compounds

(5-Amino-2-chloropyrimidin-4-yl)methanol serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. The reactivity of the chloro, amino, and hydroxymethyl groups can be selectively harnessed to build larger molecular architectures.

The chlorine atom at the 2-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic substitution, a common reaction for chloropyrimidines. researchgate.netrsc.orgmdpi.comarkat-usa.org This allows for the introduction of a wide array of functional groups. For instance, reactions with amines, thiols, or alkoxides can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. The reactivity of such chloropyrimidines is influenced by the other substituents on the ring; electron-withdrawing groups typically activate the ring towards nucleophilic attack. arkat-usa.org

The amino group at the 5-position can undergo standard reactions of aromatic amines, such as diazotization followed by substitution, or acylation to form amides. These transformations are fundamental in the stepwise construction of elaborate molecules.

The hydroxymethyl group at the 4-position offers another site for chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group to facilitate nucleophilic substitution reactions.

A general representation of its role as an intermediate is the synthesis of various substituted pyrimidines. For example, a related compound, 2-chloro-5-methyl-4-pyridinamine, is used in a high-temperature reaction with potassium hydroxide (B78521) in methanol (B129727) to produce 4-amino-5-methyl-2(1H)-pyridone, an intermediate for other complex molecules. nih.gov This type of reaction highlights the potential of the chloro- and amino-substituted heterocyclic core in synthetic chemistry.

Table 1: Potential Reactions of this compound as a Synthetic Intermediate

Functional GroupPotential Reaction TypeReagents/ConditionsPotential Product Type
2-ChloroNucleophilic Aromatic SubstitutionAmines, Thiols, Alkoxides2-Amino-, 2-Thio-, or 2-Alkoxy-pyrimidines
5-AminoDiazotization-SubstitutionNaNO₂, H⁺; followed by nucleophile5-Substituted pyrimidines
5-AminoAcylationAcyl chlorides, Anhydrides5-Acetamidopyrimidines
4-HydroxymethylOxidationOxidizing agents (e.g., PCC, KMnO₄)4-Formyl- or 4-Carboxypyrimidines
4-HydroxymethylEsterificationCarboxylic acids, Acyl chlorides4-Acyloxymethylpyrimidines

Potential for Integration into Polymer Chemistry or Materials Science

While specific research on the integration of this compound into polymers is not extensively documented, the chemistry of pyrimidine derivatives suggests significant potential in this area. Pyrimidine-containing polymers have been investigated for a range of applications due to their unique electronic and physical properties. youtube.com

The bifunctional nature of this compound makes it a candidate for use as a monomer in polymerization reactions. For example, the amino and hydroxymethyl groups could potentially react with appropriate co-monomers to form polyesters or polyamides. The pyrimidine ring, with its nitrogen atoms, can impart specific properties to the resulting polymer, such as thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions. youtube.com

The synthesis of pyrimidine-based polymers has been achieved through various methods, including the polymerization of vinyl-substituted pyrimidines and the polycondensation of pyrimidine monomers with other reactive species. youtube.com The presence of the reactive chloro group on this compound could also be utilized for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain.

Use in the Development of New Synthetic Reagents or Methodologies

The unique combination of functional groups in this compound makes it a potential precursor for the development of novel synthetic reagents. For instance, the pyrimidine scaffold can be modified to create ligands for metal-catalyzed reactions. The nitrogen atoms of the pyrimidine ring, along with the amino and hydroxymethyl groups, can act as coordination sites for metal ions.

The development of new synthetic methodologies often relies on the availability of versatile building blocks. The reactivity of the chloro group in nucleophilic substitution reactions is a key feature. researchgate.netrsc.orgmdpi.comarkat-usa.org For example, the reaction of chloropyrimidines with various nucleophiles is a well-established method for creating diverse libraries of substituted pyrimidines. rsc.org These new compounds can then be screened for various chemical properties and potential applications.

Furthermore, the synthesis of pyrimidine derivatives through multi-component reactions is an area of active research. This compound could potentially be used as a starting material in the development of new multi-component reactions to generate complex heterocyclic systems in a single step.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

While specific synthetic routes for (5-Amino-2-chloropyrimidin-4-yl)methanol are not extensively documented in public literature, future research could focus on adapting and optimizing existing methodologies for pyrimidine (B1678525) synthesis. The goal would be to develop scalable, cost-effective, and environmentally benign processes.

Key areas for development include:

Multicomponent Reactions (MCRs): MCRs are highly efficient, allowing the assembly of complex molecules from simple precursors in a single step. A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, which liberates only hydrogen and water as byproducts. nih.gov Adapting such a strategy could provide a regioselective and atom-economical route to the target compound and its analogues. nih.gov

Greener Synthesis: Research into eco-friendly methods, such as using recoverable nanocatalysts (e.g., Fe₃O₄, ZnO) in one-pot reactions, could significantly reduce the environmental impact of synthesis. nih.gov

Novel Feedstocks: A truly groundbreaking future direction involves the synthesis of pyrimidines directly from dinitrogen (N₂) and carbon sources, bypassing traditional ammonia-based routes. digitellinc.com Recent studies have shown the feasibility of fixing N₂ into Li₂CN₂ which can then be converted into pyrimidine building blocks, a strategy that could revolutionize the synthesis of nitrogen-containing heterocycles. digitellinc.com

Optimization of Classical Routes: Existing patent literature describes the synthesis of related compounds like 2,4-dichloro-5-aminopyrimidine via the chlorination of 5-nitrouracil (B18501) followed by catalytic hydrogenation. google.com Future work could focus on selectively introducing the hydroxymethyl group and optimizing the reduction step to prevent side reactions and catalyst deactivation. google.com

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research Challenges
Multicomponent Reactions High atom economy, reduced step count, rapid library generation. nih.govCatalyst development, ensuring regioselectivity with trifunctional substrates.
Greener Catalysis Use of recoverable and reusable catalysts, milder reaction conditions. nih.govCatalyst stability and efficiency, scalability of the process.
N₂/Carbon Feedstocks Utilizes abundant atmospheric nitrogen, fundamentally novel approach. digitellinc.comHigh energy requirements for N₂ fixation, complex multi-step process.
Classical Route Optimization Builds on known chemistry of related molecules. google.comgoogle.comControl of regioselectivity, prevention of side reactions and byproducts.

Investigation of Unconventional Reactivity Profiles

The interplay of the electron-withdrawing chloro group and the electron-donating amino and hydroxymethyl groups can lead to complex and potentially unexpected reactivity.

Future investigations could focus on:

Regioselectivity of SNAr Reactions: The chlorine at the C2 position is a prime site for nucleophilic aromatic substitution (SNAr). However, the reactivity of chloropyrimidines is highly sensitive to other substituents on the ring. wuxiapptec.com Computational studies on related systems, like 2-MeSO₂-4-chloropyrimidine, show that different nucleophiles can selectively target different positions (C2 or C4), a phenomenon known as a dichotomy in regioselectivity. wuxiapptec.com A thorough investigation into how different classes of nucleophiles react with this compound is warranted.

Covalent Inhibition Mechanisms: A 2,5-dichloropyrimidine (B52856) has been identified as a rare example of a covalent kinase inhibitor, reacting with a cysteine residue via an SNAr mechanism. nih.gov This suggests that the 2-chloro group of the title compound could be explored as a "covalent warhead" for targeted protein inhibition, a mechanism distinct from more common Michael acceptors. nih.gov

Intramolecular Cyclizations and Fragmentations: The proximate amino and hydroxymethyl groups create the potential for unexpected intramolecular reactions. In a related 6-chloro-5-hydroxy-4-aminopyrimidine system, alkylation with aminoalkyl chlorides led not to the expected ether, but to complex cyclized and fragmented products. nih.gov Exploring similar reactions with this compound could uncover novel heterocyclic scaffolds.

Computational Reactivity Prediction: Quantum chemical computations can predict the most reactive sites on the pyrimidine ring for various types of reactions, including chlorination and hydrolysis. nih.gov Such studies can guide experimental work by predicting reaction outcomes and explaining observed reactivity patterns, such as why the C6 position is often resistant to electrophilic attack. nih.gov

Exploration of New Chemical Derivatizations and Scaffolds

The three functional groups of this compound serve as handles for extensive derivatization, making it a valuable building block for creating diverse molecular scaffolds. Pyrimidines are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in approved drugs and natural products. nih.govmdpi.com

Potential derivatization strategies include:

Displacement of the Chloro Group: The C2-chloro atom is the most straightforward position for modification via SNAr reactions, allowing for the introduction of a wide array of amines, thiols, and alkoxides to generate libraries of 2-substituted pyrimidines. mdpi.comnih.govresearchgate.net

Modification of the Amino Group: The 5-amino group can be acylated, sulfonated, or used as a handle in cross-coupling reactions to build more complex structures. erciyes.edu.tr

Functionalization of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, opening pathways to imines, reductive aminations, amides, and esters. Alternatively, it can be converted into an ether. nih.gov

DNA-Encoded Libraries (DELs): Pyrimidine cores are ideal for constructing DNA-encoded libraries, which allow for the synthesis and screening of billions of compounds simultaneously. nih.govacs.org Using this compound as a starting scaffold in a DEL synthesis would enable the rapid exploration of vast chemical space for identifying high-affinity binders to biological targets. nih.gov

Table 2: Potential Derivatization Reactions and Resulting Scaffolds

Functional GroupReaction TypePotential ReagentsResulting Scaffold
2-Chloro SNArAmines, Thiols, Alcohols2-Amino/Thio/Alkoxy-pyrimidines mdpi.comnih.gov
5-Amino AcylationAcid Chlorides, Anhydrides5-Amidopyrimidines erciyes.edu.tr
4-Hydroxymethyl OxidationPCC, DMP4-Formylpyrimidine
4-Hydroxymethyl EtherificationAlkyl Halides4-(Alkoxymethyl)pyrimidines nih.gov
Multiple Cross-CouplingBoronic Acids (Suzuki)Aryl/Heteroaryl-substituted Pyrimidines

Advanced Characterization Techniques for Enhanced Understanding of Reactivity

A deep understanding of the structure, conformation, and electronic properties of this compound and its derivatives is crucial for predicting and rationalizing their reactivity. While standard techniques like IR, mass spectrometry, and basic NMR are foundational nih.gov, advanced methods offer deeper insights.

Future research should employ:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques such as COSY, NOESY, and HETCOR are essential for unambiguous structural assignment, especially in complex derivatives. nih.govresearchgate.net These methods can reveal through-bond and through-space correlations, providing critical information on stereochemistry and conformation. nih.gov

Single-Crystal X-ray Diffraction: This technique provides definitive proof of structure and offers detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

Computational Modeling and Analysis: Density Functional Theory (DFT) calculations can accurately model molecular geometries and predict electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential maps. mdpi.comresearchgate.net This is invaluable for understanding reaction mechanisms and regioselectivity. wuxiapptec.com

Hirshfeld Surface Analysis: When crystal structures are available, Hirshfeld analysis can be used to visualize and quantify intermolecular interactions, which are crucial for understanding crystal packing, solubility, and material properties. mdpi.com

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery process, the synthesis and evaluation of derivatives of this compound should be integrated with modern automation and screening technologies.

Key integrations include:

High-Throughput Screening (HTS): Pyrimidine-based compound libraries are frequently used in HTS campaigns to identify hits against various biological targets, including kinases and GPCRs. nih.govthermofisher.com The structural diversity that can be generated from this compound makes it an ideal candidate for building focused screening libraries. thermofisher.com

Automated Synthesis Platforms: Technologies that automate chemical synthesis, either through flow chemistry or cartridge-based systems, can dramatically accelerate the production of compound libraries. youtube.comyoutube.com These platforms reduce manual labor, improve reproducibility, and allow chemists to focus on design rather than routine execution. youtube.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times for key steps like SNAr reactions, enabling the rapid synthesis of derivative libraries for biological evaluation. nih.gov

DNA-Encoded Library Technology (DELT): As mentioned, DELT represents the ultimate integration of synthesis and screening. By attaching a unique DNA barcode to each molecule derived from the parent scaffold, massive libraries can be constructed and screened in a single experiment, revolutionizing hit identification. nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.